molecular formula C23H23N3S B1387091 [(Dimethylamino)methylene](triphenylmethyl)-thiourea CAS No. 910297-67-5

[(Dimethylamino)methylene](triphenylmethyl)-thiourea

Cat. No.: B1387091
CAS No.: 910297-67-5
M. Wt: 373.5 g/mol
InChI Key: YTUUCAFBLKFHBE-HKOYGPOVSA-N
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Description

(Dimethylamino)methylene-thiourea is a thiourea derivative featuring two distinct substituents: a triphenylmethyl (trityl) group and a (dimethylamino)methylene group. The compound’s structure (Figure 1) combines steric bulk from the trityl moiety with electron-donating properties from the dimethylamino group, making it a unique candidate for applications in organic synthesis and catalysis.

Thiourea derivatives are widely studied for their roles as hydrogen-bond donors in asymmetric catalysis and intermediates in heterocyclic synthesis.

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUUCAFBLKFHBE-HKOYGPOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (Dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)methylene-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thioureas or amines.

Scientific Research Applications

(Dimethylamino)methylene-thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylamino)methylene-thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group and the thiourea moiety play crucial roles in these interactions, facilitating the binding to specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Differences

The table below compares (Dimethylamino)methylene-thiourea with structurally related thiourea compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
(Dimethylamino)methylene-thiourea ~350 (estimated) Triphenylmethyl, (dimethylamino)methylene Moderate (steric hindrance limits reactivity) Organic synthesis, catalysis
[(1-Phenylethylidene)amino]thiourea 193.27 Phenylethylidene amino High (planar structure enhances reactivity) Pharmaceuticals, material science
(3-Acetylphenyl)[(dimethylamino)methylene]-thiourea 249.33 3-Acetylphenyl, (dimethylamino)methylene High (electron-withdrawing acetyl group) Research intermediates, drug discovery
Ethyl 4-(dimethylamino) benzoate 207.24 Dimethylamino, ethyl ester High (electron-donating dimethylamino group) Resin co-initiators, polymerization
Key Observations:

Steric Effects: The trityl group in the target compound imposes significant steric hindrance, likely reducing its reactivity compared to [(1-Phenylethylidene)amino]thiourea, which has a planar phenylethylidene group .

Electronic Effects: The dimethylamino group enhances electron density, akin to its role in ethyl 4-(dimethylamino) benzoate, which exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin systems .

Solubility: The trityl group may reduce solubility in polar solvents, whereas [(1-Phenylethylidene)amino]thiourea’s smaller substituents improve solubility in organic media .

Physical and Chemical Properties

  • Thermal Stability: The trityl group likely enhances thermal stability, a trait absent in less bulky analogs like [(1-Phenylethylidene)amino]thiourea.
  • Hydrogen-Bonding Capacity: Thioureas typically act as hydrogen-bond donors. The dimethylamino group may strengthen this capacity, but steric shielding from the trityl group could counteract this effect.

Biological Activity

(Dimethylamino)methylene-thiourea, a thiourea derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}N4_{4}S
  • Molecular Weight : 302.41 g/mol
  • IUPAC Name : 1,3-bis[(dimethylamino)methylidene]thiourea

Biological Activities

The biological activities of (Dimethylamino)methylene-thiourea can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The compound induced apoptosis and disrupted the cell cycle, particularly affecting the S phase, which is critical for DNA synthesis and cell division .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7225Induction of apoptosis
HeLa150Cell cycle arrest in S phase
A549200Inhibition of proliferation

2. Antimicrobial Properties

(Dimethylamino)methylene-thiourea has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to its ability to interfere with microbial cell wall synthesis and function .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that at concentrations as low as 10 µg/mL, it significantly reduced cytokine levels compared to untreated controls .

Case Study: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with (Dimethylamino)methylene-thiourea resulted in a reduction of TNF-α levels by approximately 78% compared to baseline measurements .

The mechanisms underlying the biological activities of (Dimethylamino)methylene-thiourea are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancer cells.
  • Cytokine Modulation : The inhibition of inflammatory cytokines suggests a potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (dimethylamino)methylene-thiourea to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate thiourea precursors (e.g., triphenylmethyl isocyanate) and controlling reaction parameters. Key steps include:

  • Reagent stoichiometry : Adjust molar ratios of dimethylaminomethylene derivatives to thiourea precursors to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction efficiency .
  • Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and thermal stability .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for structural characterization of (dimethylamino)methylene-thiourea?

  • Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the dimethylamino group (δ 2.8–3.2 ppm for N(CH3_3)2_2) and thiourea moiety (C=S resonance at ~170 ppm in 13^{13}C NMR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • FT-IR : Detect characteristic bands for C=S (~1250 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Q. What safety protocols are recommended for handling (dimethylamino)methylene-thiourea in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does the dimethylaminomethylene group influence the reactivity of thiourea derivatives in catalytic or biological systems?

  • Methodological Answer :

  • Electronic effects : The dimethylamino group acts as an electron donor, enhancing nucleophilicity of the thiourea sulfur, which facilitates interactions with metal ions or enzyme active sites .
  • Steric effects : The triphenylmethyl group creates steric hindrance, modulating substrate selectivity in catalysis. Computational studies (e.g., DFT) can quantify these effects .
  • Example: In Schiff base thiourea catalysts, dimethylamino groups improve enantioselectivity by 15–20% in asymmetric reactions .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives with varying substituents?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare bioactivity data across analogs (Table 1) to identify substituent-specific trends .

  • Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variables .

  • Statistical modeling : Use multivariate regression to isolate contributions of substituent electronic/hydrophobic parameters to activity .

    Table 1 : Substituent Effects on Bioactivity of Thiourea Derivatives

    Substituent PositionIC50_{50} (μM)LogP
    2,4-Dichlorophenyl12.3 ± 1.23.8
    3,5-Dichlorophenyl28.7 ± 3.14.1
    4-Methoxyphenyl>1002.2

Q. What computational methods are suitable for predicting the interaction of (dimethylamino)methylene-thiourea with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., urease or kinases). Focus on hydrogen bonds between thiourea S and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution and frontier molecular orbitals (FMOs) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of (dimethylamino)methylene-thiourea?

  • Methodological Answer :

  • LogP adjustments : Introduce electron-withdrawing groups (e.g., Cl) to increase lipophilicity and membrane permeability. Measured via shake-flask method .
  • Solubility : Use Hansen solubility parameters to predict compatibility with solvents like DMSO or ethanol .
  • Thermal stability : TGA analysis shows decomposition temperatures correlate with substituent electronegativity (e.g., Cl increases stability by 20–30°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Dimethylamino)methylene](triphenylmethyl)-thiourea

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